molecular formula C9H8ClNS B1608194 2-Chloro-5,7-dimethyl-1,3-benzothiazole CAS No. 791594-81-5

2-Chloro-5,7-dimethyl-1,3-benzothiazole

Cat. No. B1608194
CAS RN: 791594-81-5
M. Wt: 197.69 g/mol
InChI Key: UMPCQBBRKCVELL-UHFFFAOYSA-N
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Description

2-Chloro-5,7-dimethyl-1,3-benzothiazole is a chemical compound with the CAS Number: 791594-81-5 . It has a molecular weight of 197.69 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 2-Chloro-5,7-dimethyl-1,3-benzothiazole and its derivatives is a topic of interest in modern chemistry . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures . These methods are realized using green chemistry principles and simple reagents .


Molecular Structure Analysis

The InChI code for 2-Chloro-5,7-dimethyl-1,3-benzothiazole is 1S/C9H8ClNS/c1-5-3-6 (2)8-7 (4-5)11-9 (10)12-8/h3-4H,1-2H3 . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

The reactions of 2-Chloro-5,7-dimethyl-1,3-benzothiazole derivatives provide a powerful, modern tool for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .


Physical And Chemical Properties Analysis

2-Chloro-5,7-dimethyl-1,3-benzothiazole is a solid compound . It has a molecular weight of 197.69 .

Scientific Research Applications

Corrosion Inhibition

  • Benzothiazole derivatives, including 2-Chloro-5,7-dimethyl-1,3-benzothiazole, have been explored as corrosion inhibitors for steel in acidic environments. Hu et al. (2016) studied the corrosion inhibiting effect of certain benzothiazole derivatives against steel in a 1 M HCl solution, finding them to offer better stability and higher efficiencies than previously reported inhibitors from the benzothiazole family (Hu et al., 2016).
  • Salarvand et al. (2017) investigated the performance of certain 2-phenyl-benzothiazole derivatives, revealing their high efficiency as corrosion inhibitors for mild steel in 1 M HCl solution (Salarvand et al., 2017).

Antitumor Activities

  • 2-(4-Aminophenyl)benzothiazoles, closely related to 2-Chloro-5,7-dimethyl-1,3-benzothiazole, have shown potent inhibitory effects on specific human ovarian carcinoma cell lines. Bradshaw et al. (1998) found these compounds to exhibit GI50 values in the nanomolar range, indicating a high level of inhibition in certain cell lines (Bradshaw et al., 1998).

Environmental Contamination and Human Exposure

  • Benzothiazole derivatives are widely distributed in the environment, as noted by Asimakopoulos et al. (2013), who found that these compounds are present in various environments including water and air, leading to human exposure (Asimakopoulos et al., 2013).

Fluorescence and Sensing Applications

  • Benzothiazole-based compounds have been used in the development of sensors. For instance, Li et al. (2018) designed a benzothiazole-based aggregation-induced emission luminogen for the detection of pH fluctuations in biosamples and neutral water samples (Li et al., 2018).

Analytical Chemistry

  • Benzothiazoles, including derivatives of 2-Chloro-5,7-dimethyl-1,3-benzothiazole, are subjects of analytical studies for their occurrence in the environment and biological samples. For example, Asimakopoulos et al. (2013) developed a method for determining benzotriazoles and benzothiazoles in human urine (Asimakopoulos et al., 2013).

Air Quality and Exposure Assessment

  • Maceira et al. (2018) conducted a study on the occurrence of benzothiazoles in outdoor air particulate matter, evaluating human exposure to these compounds (Maceira et al., 2018).

Future Directions

The future directions in the study of 2-Chloro-5,7-dimethyl-1,3-benzothiazole could involve further exploration of its synthesis methods, chemical reactions, and potential applications. The compound’s biologically active and industrially demanded properties make it a promising subject for future research .

properties

IUPAC Name

2-chloro-5,7-dimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPCQBBRKCVELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365964
Record name 2-chloro-5,7-dimethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,7-dimethyl-1,3-benzothiazole

CAS RN

791594-81-5
Record name 2-chloro-5,7-dimethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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